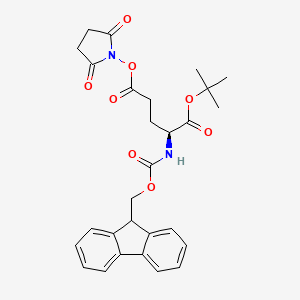

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate

Vue d'ensemble

Description

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C28H30N2O8 and its molecular weight is 522.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-Glu(OSu)-OtBu, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate or N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The compound acts as a protective group for the amino acids involved in peptide synthesis . It protects the amino group of an amino acid during the formation of the peptide bond, a process that requires the activation of the carboxyl group of one amino acid and the amino group of another . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key feature in its mode of action .

Biochemical Pathways

Fmoc-Glu(OSu)-OtBu plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s removal is monitored spectrophotometrically, thanks to the fluorenyl group’s strong absorbance in the ultraviolet region .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Glu(OSu)-OtBu would be more relevant in a laboratory setting rather than in a biological context. Its properties, such as stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, influence its behavior during the peptide synthesis process .

Result of Action

The result of Fmoc-Glu(OSu)-OtBu’s action is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This contributes to the synthesis of peptides of significant size and complexity .

Action Environment

The action of Fmoc-Glu(OSu)-OtBu is influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Analyse Biochimique

Biochemical Properties

The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group

Molecular Mechanism

The molecular mechanism of action of the compound involves its role in peptide bond formation. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

Fmoc-protected amino acids are known for their stability and efficiency in peptide synthesis .

Metabolic Pathways

Fmoc-protected amino acids are known to be involved in peptide synthesis .

Subcellular Localization

Fmoc-protected amino acids are known to be involved in peptide synthesis, which primarily occurs in the cytoplasm of the cell .

Activité Biologique

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, commonly referred to by its CAS number 101214-22-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular properties, biological mechanisms, and relevant case studies.

Molecular Properties

The compound has the following molecular characteristics:

- Molecular Formula : C28H30N2O8

- Molecular Weight : 522.55 g/mol

- CAS Number : 101214-22-6

- Purity : Typically around 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the dioxopyrrolidine moiety suggests potential interactions with nucleophiles and electrophiles, indicating a role in enzyme inhibition or modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study found that derivatives of this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 μM depending on the specific derivative used .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes associated with cancer progression and inflammation. For example, it was reported to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition constant (Ki) for MMPs was determined to be in the low micromolar range .

Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 610.779 g/mol. The structural complexity of this compound contributes to its functionality in biochemical applications.

Drug Development

One of the primary applications of (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate is in drug development. Its structure allows it to serve as a prodrug or an intermediate in synthesizing bioactive compounds. The presence of the dioxopyrrolidine moiety enhances its ability to interact with biological targets, making it a candidate for further modifications to create therapeutic agents.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit potential anticancer activity. For instance, studies involving similar dioxopyrrolidine derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These findings suggest that this compound could be developed into a novel anticancer agent.

Targeted Drug Delivery

The compound's functional groups allow for bioconjugation, enabling the attachment of therapeutic agents to specific targets within the body. This application is particularly relevant in the field of targeted drug delivery systems, where precision in drug action can significantly improve therapeutic outcomes.

Data Table: Bioconjugation Potential

| Functional Group | Potential Bioconjugation Application |

|---|---|

| Dioxopyrrolidine | Targeting cancer cells |

| Fluorenyl group | Enhancing cellular uptake |

Building Block for Peptides

This compound serves as a valuable building block in peptide synthesis. Its ability to form stable linkages with amino acids makes it suitable for constructing peptides with specific biological functions.

Case Study: Fmoc Chemistry

In Fmoc (Fluorenylmethyloxycarbonyl) chemistry, this compound can be utilized to protect amino groups during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions. This method has been widely adopted in the synthesis of peptide-based therapeutics.

Biological Studies

The compound's unique structure facilitates its use in biological studies, particularly in understanding enzyme mechanisms and protein interactions. Its derivatives can be employed as probes to investigate specific biological pathways.

Data Table: Research Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition Studies | Investigating enzyme activity modulation |

| Protein Interaction Studies | Probing protein-ligand interactions |

Propriétés

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOCLGOABQUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677762 | |

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-38-2 | |

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.